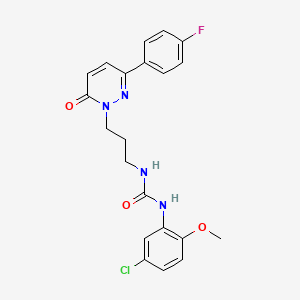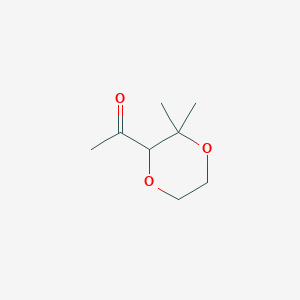
1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for 1-(3,3-dimethyl-1,4-dioxan-2-yl)ethan-1-ol is1S/C8H16O3/c1-6(9)7-8(2,3)11-5-4-10-7/h6-7,9H,4-5H2,1-3H3 . This code provides information about the number and type of atoms in the molecule, as well as their connectivity. Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For example, the purity, storage temperature, and physical form of 1-(3,3-dimethyl-1,4-dioxan-2-yl)ethan-1-ol have been reported .Aplicaciones Científicas De Investigación
Generation of Dioxiranes
Biacetyl reacts with oxone to generate bis-dioxirane and mono-dioxirane, including the compound 1-(3-methyl-dioxiran-3-yl)ethanone. These compounds demonstrate a difference in stability due to the alpha-dioxiranyl effect in bis-dioxirane and a destabilizing effect in mono-dioxirane (Sawwan & Greer, 2006).
Photochemical Study in Lignin Model
The photochemistry of 1,2-di(3′,4′-dimethoxyphenyl)ethanone, a lignin model dimer, was examined, revealing its transformation into various compounds under different conditions. The study contributes to understanding the photochemical behavior of similar compounds (Castellan et al., 1990).
Synthesis and Biological Activities
A novel synthesis of 1-(3-(N,N-dimethylamino)-1-(5-substituted thiophene-2-yl)propylidene semicarbazone Mannich base derivatives was achieved. These analogues exhibit significant anti-diabetic and anti-inflammatory activities, demonstrating the compound's potential in medicinal chemistry (Gopi & Dhanaraju, 2018).
Vibrational Analysis Using DFT Calculations
Vibrational spectra of 1-(2,5-dimethyl-furan-3-yl)-ethanone were obtained using Density Functional Theory (DFT) calculations. This work contributes to the spectroscopic characterization of similar compounds (Srikanth et al., 2019).
Catalysis in Chemical Reactions
The reaction of 1-Acyl- and Aroyl-2-hydroxy-3,3-dimethylindolines with Arylamines, catalyzed by BF3·Etherate, led to the formation of Dihydroindolo[1,2-c]quinazoline derivatives, showcasing the role of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone in catalyzing complex chemical reactions (Harano et al., 2007).
Condensations in Renewable Chemicals
The condensation of glycerol with various acetals, investigated for the conversion of renewable chemicals, illustrates the utility of compounds like this compound in creating novel platform chemicals (Deutsch et al., 2007).
Safety and Hazards
The safety and hazards of a compound are typically determined by its Material Safety Data Sheet (MSDS). For example, the MSDS for 1-(3,3-dimethyl-1,4-dioxan-2-yl)ethan-1-ol indicates that it has hazard statements H315, H319, and H335, and it has precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1-(3,3-dimethyl-1,4-dioxan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(9)7-8(2,3)11-5-4-10-7/h7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYRWJPEGHFXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(OCCO1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
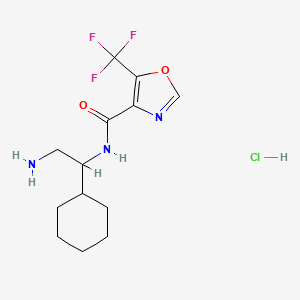
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2568338.png)


![N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2568346.png)
![7-(tert-butyl)-3-(2,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2568347.png)
![3-(5-Benzo[1,3]dioxol-5-ylmethylene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-phenyl-propionamide](/img/structure/B2568348.png)
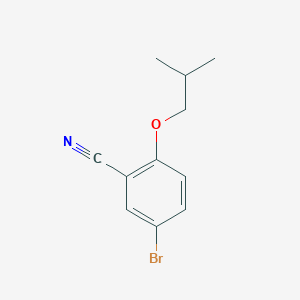
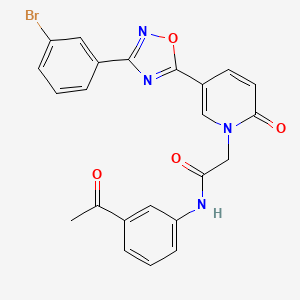
![6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2568351.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide](/img/structure/B2568352.png)
![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole](/img/structure/B2568356.png)
